molecular formula C14H11N3O4S B4304839 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B4304839
M. Wt: 317.32 g/mol
InChI Key: MXMWOJAICKJTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole, also known as MNTO, is a synthetic compound with potential applications in scientific research. MNTO belongs to the oxadiazole family of compounds, which have been extensively studied due to their diverse biological activities. In

Mechanism of Action

The mechanism of action of 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive function. 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has also been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. In animal models, 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has also been shown to have antioxidant properties, which may protect against oxidative stress. These findings suggest that 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole may have potential applications in the treatment of neurological disorders, cancer, and other conditions.

Advantages and Limitations for Lab Experiments

5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has also been extensively studied, and its biological activities have been well characterized. However, 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole also has limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole may also have off-target effects, which could complicate data interpretation.

Future Directions

There are several future directions for research on 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole. One area of interest is the development of 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole-based drugs for the treatment of neurological disorders and cancer. 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole may also have potential applications in the development of new pesticides and herbicides. Further research is needed to fully understand the mechanism of action of 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole and its potential applications in scientific research.

Scientific Research Applications

5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has potential applications in scientific research due to its ability to modulate biological processes. 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. These findings suggest that 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole may have potential applications in the development of new drugs for the treatment of neurological disorders and cancer.

properties

IUPAC Name

5-[(4-methyl-2-nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-9-4-5-11(10(7-9)17(18)19)20-8-13-15-14(16-21-13)12-3-2-6-22-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMWOJAICKJTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(4-Methyl-2-nitrophenoxy)methyl]-3-thien-2-yl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

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